Molecular Weight Reduction vs. 5‑Phenyl Analog to Improve Drug‑Likeness
The molecular weight of the target compound is 222.11 g/mol, whereas the 5‑phenyl analog (3‑(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride) has a molecular weight of 244.13 g/mol . This 22.02 Da reduction can substantially influence oral bioavailability and distribution volume, as drug‑likeness filters often penalize molecules above 250 Da [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 222.11 |
| Comparator Or Baseline | 3-(Chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride, 244.13 |
| Quantified Difference | 22.02 Da lower |
| Conditions | Calculated from molecular formula; no experimental measurement variance |
Why This Matters
A lower molecular weight increases the probability of meeting Rule‑of‑5 criteria, making the target compound a more attractive starting point for oral drug development than its phenyl counterpart.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1‑3):3‑26. View Source
